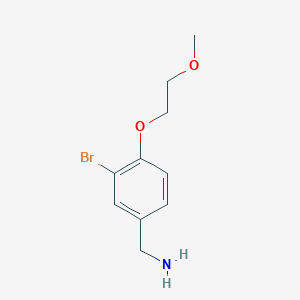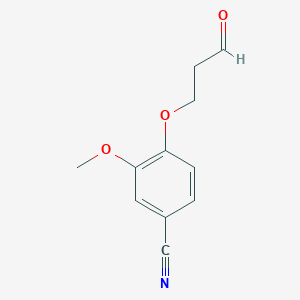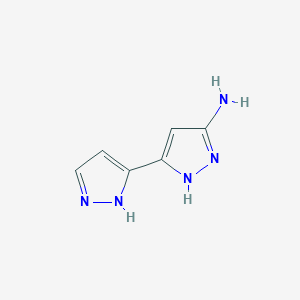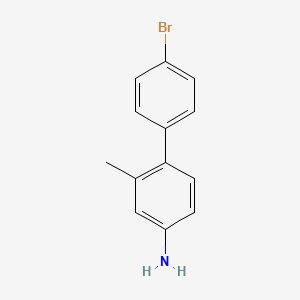
4-Bromo-2-(trimetilsilil)tiofeno
Descripción general
Descripción
4-Bromo-2-(trimethylsilyl)thiophene is a chemical compound with the molecular formula C7H11BrSSi . It is a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of 4-Bromo-2-(trimethylsilyl)thiophene involves various analytical charts that can be found on the product detail page .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trimethylsilyl)thiophene consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2nd position with a trimethylsilyl group and at the 4th position with a bromine atom .Physical and Chemical Properties Analysis
4-Bromo-2-(trimethylsilyl)thiophene is a liquid at 20°C . It has a flash point of 96°C , a specific gravity of 1.31 , and a refractive index of 1.54 . It should be stored at a temperature between 0-10°C under inert gas . It is sensitive to light, air, and heat .Aplicaciones Científicas De Investigación
4-Bromo-2-(trimetilsilil)tiofeno: Un análisis completo
Bloques de construcción de semiconductores orgánicos: Este compuesto sirve como precursor para el desarrollo de semiconductores orgánicos. Sus grupos bromo y trimetilsilil facilitan modificaciones químicas adicionales, lo que lo convierte en un compuesto valioso para la creación de transistores de película delgada y otros dispositivos semiconductores .
Síntesis de derivados de tiofeno: Se utiliza en la síntesis de varios derivados de tiofeno, que son cruciales en los productos farmacéuticos y agroquímicos debido a sus actividades biológicas .
Investigación en ciencia de materiales: Los investigadores utilizan this compound en la ciencia de materiales para explorar nuevos materiales con aplicaciones potenciales en electrónica y optoelectrónica .
Material de referencia analítica: En química analítica, este compuesto puede actuar como material de referencia para calibrar instrumentos como NMR, HPLC y LC-MS, lo que garantiza mediciones precisas en la investigación .
Safety and Hazards
4-Bromo-2-(trimethylsilyl)thiophene can cause skin irritation (H315) and serious eye irritation (H319) . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists . It is also recommended to rinse cautiously with water for several minutes if the compound gets in the eyes .
Mecanismo De Acción
Target of Action
It is known to be used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction.
Mode of Action
The mode of action of 4-Bromo-2-(trimethylsilyl)thiophene is largely dependent on the specific chemical reaction it is involved in. For instance, it is known to be used in Suzuki–Miyaura coupling reactions , a type of cross-coupling reaction used to form carbon-carbon bonds. In this context, 4-Bromo-2-(trimethylsilyl)thiophene would interact with a boron reagent and a palladium catalyst to form a new organic compound .
Result of Action
The molecular and cellular effects of 4-Bromo-2-(trimethylsilyl)thiophene are largely dependent on the specific reaction it is used in and the resulting product. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(trimethylsilyl)thiophene can be influenced by various environmental factors. For instance, it is sensitive to light, air, and heat, and should be stored under inert gas at a temperature between 0-10°C . These conditions help to preserve its reactivity and prevent unwanted side reactions.
Análisis Bioquímico
Biochemical Properties
4-Bromo-2-(trimethylsilyl)thiophene plays a significant role in biochemical reactions, particularly in the synthesis of organic semiconductors and other silicon-based compounds . It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. The compound’s interaction with biomolecules often involves the formation of covalent bonds, which can alter the structure and function of the target molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-(trimethylsilyl)thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade under certain conditions, leading to a decrease in its activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may not be immediately apparent.
Propiedades
IUPAC Name |
(4-bromothiophen-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrSSi/c1-10(2,3)7-4-6(8)5-9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSJATTVQJWOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77998-61-9 | |
| Record name | 4-Bromo-2-(trimethylsilyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-3-ethylpyrrolidine-3-carboxylic acid](/img/structure/B1529388.png)
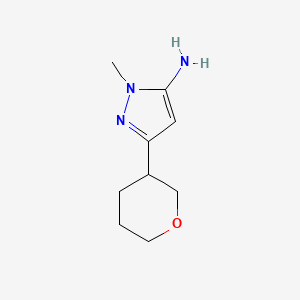
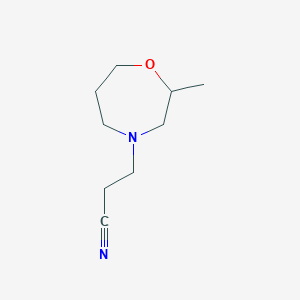
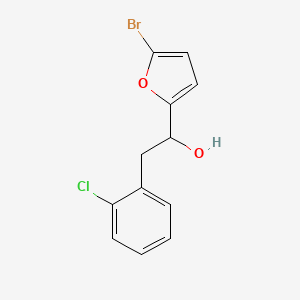


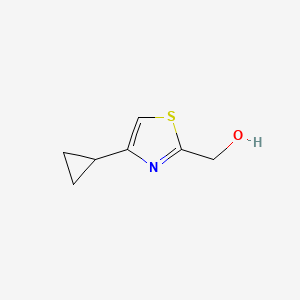
![[1-Cyclopropyl-2-(2,4-dimethylphenoxy)ethyl]amine](/img/structure/B1529396.png)
